ethyl [3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate
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Overview
Description
ETHYL 2-[3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE is an organic compound with a complex structure that includes a pyrazole ring substituted with two methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution with Methoxyphenyl Groups: The pyrazole ring is then substituted with methoxyphenyl groups using electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the pyrazole derivative with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in research to understand its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ETHYL 2-[3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets. The methoxyphenyl groups and the pyrazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-METHOXYPHENYLACETATE: A simpler ester with one methoxyphenyl group.
2,6-BIS(4-METHOXYPHENYL)-1-METHYLPIPERIDIN-4-ONE: A compound with a similar methoxyphenyl substitution pattern but a different core structure.
Uniqueness
ETHYL 2-[3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE is unique due to its specific substitution pattern and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H22N2O4 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 2-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]acetate |
InChI |
InChI=1S/C21H22N2O4/c1-4-27-21(24)14-23-20(16-7-11-18(26-3)12-8-16)13-19(22-23)15-5-9-17(25-2)10-6-15/h5-13H,4,14H2,1-3H3 |
InChI Key |
NPZDEOKJPLJUBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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